2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the difluoroisochroman moiety adds unique properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluoroisochroman with a boronic ester precursor under specific conditions. The reaction may require a catalyst, such as palladium, and is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The difluoroisochroman moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds and nucleophiles.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced difluoroisochroman derivatives.
Substitution: Formation of substituted boronic esters.
Scientific Research Applications
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form intermediate complexes, which then react with halogenated compounds to form new carbon-carbon bonds. The difluoroisochroman moiety may also interact with specific molecular targets, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A common boronic acid used in cross-coupling reactions.
4,4-Difluoroisochroman: A related compound with similar structural features.
Tetramethyl-1,3,2-dioxaborolane: A boronic ester with similar reactivity.
Uniqueness
2-(4,4-Difluoroisochroman-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the difluoroisochroman and boronic ester moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C15H19BF2O3 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-(4,4-difluoro-1,3-dihydroisochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O3/c1-13(2)14(3,4)21-16(20-13)11-5-6-12-10(7-11)8-19-9-15(12,17)18/h5-7H,8-9H2,1-4H3 |
InChI Key |
PNCWXGFOHZAVDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(COC3)(F)F |
Origin of Product |
United States |
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